![molecular formula C5H9NO4 B098143 N-Methyl-DL-aspartic acid CAS No. 17833-53-3](/img/structure/B98143.png)
N-Methyl-DL-aspartic acid
Overview
Description
N-Methyl-DL-aspartic acid, also known as NMDA, is an amino acid derivative that acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate . It is predominantly a Ca2+ ion channel found in neurons .
Synthesis Analysis
A novel practical method for the synthesis of N-Methyl-DL-aspartic acid (NMA) and new syntheses for N-methyl-aspartic acid derivatives have been described . The natural amino acid NMA 1 was synthesized by Michael addition of methylamine to dimethyl fumarate 5 .Molecular Structure Analysis
NMDA receptors require the binding of two molecules of glutamate or aspartate and two of glycine . The NMDA receptor is one of three types of ionotropic glutamate receptors .Chemical Reactions Analysis
The method for analyzing l-Asp, d-Asp, and N-methyl d-Asp recovery at different spiked concentrations (50, 100, and 200 pg/μl) yielded satisfactory recoveries (75–110%), and good repeatability . Limits of detection (LOD) resulted to be 0.52 pg/μl for d-Asp, 0.46 pg/μl for l-Asp, and 0.54 pg/μl for NMDA, respectively .Physical And Chemical Properties Analysis
The method for analyzing l-Asp, d-Asp, and N-methyl d-Asp recovery at different spiked concentrations (50, 100, and 200 pg/μl) yielded satisfactory recoveries (75–110%), and good repeatability . Limits of detection (LOD) resulted to be 0.52 pg/μl for d-Asp, 0.46 pg/μl for l-Asp, and 0.54 pg/μl for NMDA, respectively .Scientific Research Applications
Treatment of Neurodegenerative Diseases
N-Methyl-D-aspartic acid (NMDA), an amino acid existing in human and animal central nervous systems, exerts agonist action on one of the glutamate receptor subtypes. It is clinically used for the treatment of neurodegenerative diseases such as diabetes, Parkinson’s, and Alzheimer’s syndrome .
Role in Neuroexcitatory Events
NMDA plays a major role in neuroexcitatory events as well as in modulating Ca2+ homeostasis . This makes it a potent agonist of a glutamate receptor subtype, which could be used for the treatment of various neurological conditions .
Chiral Resolution
An enzymatic protocol for the chiral resolution of N-Methyl-DL-aspartic acid was built with a predicted N-demethylase from the genome of Chloroflexi bacterium 54-19 . This work provided a foundation for mild synthesis of NMDA in the industry .
Synthesis of Derivatives
N-Methyl-DL-aspartic acid derivatives have been synthesized using various methods . For instance, the natural amino acid NMA was synthesized by Michael addition of methylamine to dimethyl fumarate .
Role in Hormone Release
NMDA plays a crucial role in the release of luteinizing hormone and PRL (prolactin) in the pituitary gland and GnRH (gonadotropin-releasing hormone) in the hypothalamus . It acts as a specific agonist for NMDA type glutamate receptors .
Induction of NMDA Toxicity
N-Methyl-D-aspartic acid has been used to induce NMDA toxicity . In research, cultures of retinal cells were supplemented with NMDA to study the effects of this toxicity .
properties
IUPAC Name |
2-(methylamino)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKHZGPKSLGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859971 | |
Record name | N-Methylaspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-DL-aspartic acid | |
CAS RN |
17833-53-3, 4226-18-0 | |
Record name | N-Methylaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17833-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-DL-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Aspartic acid, N-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylaspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-DL-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.